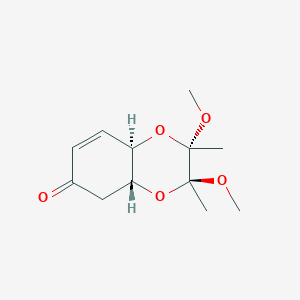

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a useful research compound. Its molecular formula is C12H18O5 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a complex organic compound with a unique molecular structure that includes methoxy groups and a benzodioxin ring. Its biological activity has garnered interest in various fields such as medicinal chemistry and pharmacology due to its potential therapeutic applications.

- Molecular Formula : C12H18O5

- Molar Mass : 242.27 g/mol

- CAS Number : 286936-09-2

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in chloroform and DCM |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The presence of methoxy groups and the unique benzodioxin structure enhances its binding affinity and specificity.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor signaling pathways, influencing cellular responses.

- Nucleic Acid Interaction : It may interact with nucleic acids, potentially affecting gene expression.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study on Breast Cancer Cells : A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Alzheimer's Disease Models : In vitro studies suggest that it may inhibit β-secretase activity (EC 3.4.23.46), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .

Case Studies

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was performed on various human cancer cell lines.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

-

Neuroprotection Study :

- Objective : To assess the potential protective effects against oxidative stress in neuronal cells.

- Methodology : Neuronal cells were exposed to oxidative stress conditions with and without the compound.

- Findings : The compound significantly reduced markers of oxidative damage.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in MCF-7 cells |

| Neuroprotective Potential | Inhibited β-secretase activity |

| Cytotoxicity | Reduced viability in cancer cell lines |

Wissenschaftliche Forschungsanwendungen

Overview

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a complex organic compound with significant potential across various scientific disciplines. Its unique structural features contribute to its diverse applications in chemistry, biology, medicine, and industry.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique benzodioxin framework allows for various modifications that can lead to the development of novel compounds with specific properties.

Table 1: Synthetic Routes Involving the Compound

| Reaction Type | Description |

|---|---|

| Methoxylation | Introduction of methoxy groups using methanol and acid catalysts. |

| Cyclization | Formation of the benzodioxin ring through cyclization reactions. |

| Substitution | Nucleophilic substitution at reactive sites to introduce new functional groups. |

Biology

In biological research, this compound can act as a probe to investigate the effects of iodine-containing compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the biochemical roles of halogens.

Case Study: Enzyme Interaction

Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may provide therapeutic avenues for diseases where these enzymes play a critical role.

Medicine

The medicinal chemistry potential of this compound is noteworthy. Investigations into its derivatives have revealed possible activity against various diseases including cancer and infectious diseases.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Induction of apoptosis in cancer cells through enzyme inhibition. |

| Infectious Diseases | Antiviral properties observed in preliminary studies. |

Industry

In industrial applications, this compound can be utilized in the development of advanced materials with tailored properties such as enhanced conductivity or stability. Its incorporation into polymers or composites may lead to innovative functional materials.

Example Application: Conductive Polymers

The integration of this compound into polymer matrices has been shown to improve electrical conductivity while maintaining mechanical strength.

Eigenschaften

IUPAC Name |

(2S,3S,4aR,8aR)-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-11(14-3)12(2,15-4)17-10-7-8(13)5-6-9(10)16-11/h5-6,9-10H,7H2,1-4H3/t9-,10-,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYPYUZEUPEJLO-WYUUTHIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2C=CC(=O)CC2O1)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@](O[C@@H]2C=CC(=O)C[C@H]2O1)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.